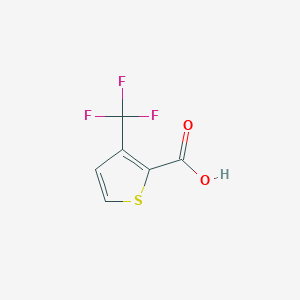

3-(Trifluoromethyl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

3-(Trifluoromethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the third carbon of the thiophene ring and a carboxylic acid group (-COOH) attached to the second carbon. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the direct metallation of thiophene-2-carboxylic acid followed by reaction with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone . Another approach involves the use of n-butyllithium to deprotonate the thiophene ring, followed by the addition of a trifluoromethylating reagent .

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)thiophene-2-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogens or other electrophilic groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Insights:

- The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug molecules, making them more effective in biological systems.

- Research indicates that derivatives of thiophene-2-carboxylic acids exhibit potential as inhibitors for enzymes like D-amino acid oxidase (DAO), which is relevant in treating conditions such as schizophrenia .

Case Study:

A study explored a series of thiophene-2-carboxylic acids, identifying them as potent DAO inhibitors. Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring were well-tolerated, indicating the potential for further optimization in drug design .

Material Science

Key Insights:

- The compound's structure allows for the development of advanced materials with enhanced electrical properties and thermal stability.

- Thiophene-based materials are being investigated for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Research Findings:

The incorporation of the carboxylic acid group facilitates further functionalization, allowing researchers to tailor material properties for specific applications in electronics.

Agricultural Chemistry

Key Insights:

- 3-(Trifluoromethyl)thiophene-2-carboxylic acid shows promise as a herbicide or plant growth regulator due to its unique chemical properties.

- The trifluoromethyl group is known to enhance biological activity, potentially leading to more effective agrochemicals that minimize environmental impact.

Potential Applications:

Research is ongoing to explore its efficacy in controlling pests and enhancing crop yields while reducing the ecological footprint associated with traditional agrochemicals.

Fluorine Chemistry

Key Insights:

- As a fluorinated compound, it serves as a precursor in synthesizing other fluorinated chemicals that are critical in various industrial applications, including refrigerants and solvents.

- Fluorinated compounds are valued for their unique properties, such as chemical stability and low reactivity under certain conditions .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis; DAO inhibitors | Enhanced metabolic stability |

| Material Science | Development of electronic materials (OFETs, OLEDs) | Improved electrical properties |

| Agricultural Chemistry | Potential herbicide or growth regulator | Effective pest control with reduced impact |

| Fluorine Chemistry | Synthesis precursor for other fluorinated chemicals | Stability and unique chemical properties |

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluorothiophene-2-carboxylic acid

- 3-Methylthiophene-2-carboxylic acid

- 3-Hydroxythiophene-2-carboxylic acid

Comparison: 3-(Trifluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications .

Biologische Aktivität

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article examines its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant studies and data.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and enabling it to reach intracellular targets. This property is crucial for modulating enzyme activity and influencing cellular signaling pathways.

Enzyme Inhibition

Recent studies have identified this compound as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme linked to schizophrenia and other neurological disorders. The compound exhibited low micromolar inhibitory potency, with IC50 values reported as low as 0.09 µM in certain analogs . The structural analysis revealed that specific interactions with amino acid residues in the active site of DAO are responsible for this inhibition, highlighting the importance of molecular dynamics in understanding these interactions .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the thiophene ring can significantly impact the biological activity of the compound. For instance, small substituents at various positions were well-tolerated, while larger branched side chains decreased potency. The introduction of different functional groups at the 2 or 3 positions of the thiophene ring can either enhance or diminish the inhibitory effects on DAO, suggesting a delicate balance between structural features and biological efficacy .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Thiophene-2-carboxylic acid | 7.8 | Moderate potency |

| Thiophene-3-carboxylic acid | 4.4 | Enhanced activity |

| 5-chlorothiophene-3-carboxylic acid | 0.36 | Most potent variant |

| 5-methyl derivative | Not effective | Loss of activity |

Anti-Inflammatory Properties

In addition to its role as a DAO inhibitor, this compound exhibits anti-inflammatory properties. Thiophene-based compounds are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For example, certain derivatives have shown IC50 values against COX enzymes that are comparable to established anti-inflammatory drugs .

Case Studies

- In Vivo Studies : In animal models, thiophene derivatives have demonstrated significant reductions in inflammation markers when administered at specific dosages. For instance, compounds were able to reduce edema in carrageenan-induced paw inflammation models by approximately 48%, showcasing their potential as therapeutic agents against inflammatory diseases .

- Cellular Mechanisms : In vitro assays indicated that some thiophene derivatives could downregulate pro-inflammatory cytokines such as TNF-α and IL-8 in LPS-induced macrophages, suggesting a mechanism involving modulation of gene expression related to inflammation .

Potential Therapeutic Applications

The multifaceted biological activities of this compound suggest several therapeutic applications:

- Neurological Disorders : Its potent inhibition of DAO may provide a novel approach for treating schizophrenia and other neuropsychiatric conditions.

- Anti-inflammatory Drugs : Given its ability to modulate inflammatory pathways, this compound could be developed into new anti-inflammatory therapies.

- Cancer Therapy : Research indicates that similar thiophene compounds can influence tumor microenvironments by regulating immune cell functions and angiogenesis, making them potential candidates for cancer treatment .

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORUTVAAZYUSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610755 | |

| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767337-59-7 | |

| Record name | 3-(Trifluoromethyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767337-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.